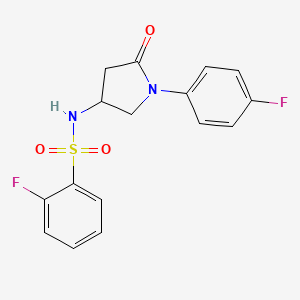
2-fluoro-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been reported to yield high-affinity inhibitors of kynurenine 3-hydroxylase, with compounds demonstrating significant in vitro activity and the ability to increase kynurenic acid concentration in vivo . Similarly, the introduction of a fluorine atom into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives has been shown to enhance COX-2 selectivity, leading to the identification of a potent and selective COX-2 inhibitor . These examples highlight the importance of careful structural modifications in the synthesis of sulfonamide derivatives to achieve desired biological effects.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can significantly influence their biological activity. For instance, the introduction of fluorine atoms has been shown to affect the reactivity and selectivity of N-fluorobenzenesulfonamide in fluorination reactions . Additionally, the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide have been reported, with variations in torsion angles and hydrogen bonding patterns influencing the formation of dimers, layers, and chains in the crystal structure . These structural features are crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
The reactivity of sulfonamide derivatives in chemical reactions is an area of significant interest. The enantioselective fluorination of 2-oxindoles using N-fluorobenzenesulfonamides as fluorinating agents has been explored, with the substituents on the phenyl rings being fine-tuned to achieve high yields and enantioselectivities . This demonstrates the potential of sulfonamide derivatives to act as reagents in stereoselective synthesis, which is valuable for the production of enantiomerically pure pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the presence of fluorine atoms can enhance the lipophilicity and metabolic stability of these compounds, as seen in the optimization of GPR119 agonists where a 6-fluoro substitution on the central phenyl ring offered improved properties . Additionally, the crystal structure analysis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π-π interactions and hydrogen bonding, which contribute to the stability of the crystal form and may affect solubility and other physical properties .
科学的研究の応用
Cyclooxygenase Inhibition
A study by Hashimoto et al. (2002) explored the synthesis and evaluation of benzenesulfonamide derivatives, including 2-fluorobenzenesulfonamides, for their abilities to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom was found to increase COX1/COX-2 selectivity, which is valuable for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Kynurenine Pathway Inhibition
Röver et al. (1997) investigated N-(4-phenylthiazol-2-yl)benzenesulfonamides, including variants with 2-fluoro substitution, as inhibitors of kynurenine 3-hydroxylase. These compounds showed high-affinity inhibition of this enzyme, which is relevant for studying the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).
Enantioselective Fluorination
Wang et al. (2014) conducted a study on the fine-tuning of reactivity and selectivity of N-fluorobenzenesulfonamide in fluorination reactions. The research demonstrated that altering substituents on the phenyl rings of N-fluorobenzenesulfonamides, including 2-fluoro variants, could significantly impact enantioselective fluorination outcomes, relevant in organic synthesis (Wang et al., 2014).
Fluorometric Sensing
Bozkurt and Gul (2018) utilized a pyrazoline derivative related to 2-fluoro-benzenesulfonamides for metal ion selectivity based on fluorometric detection. This application is significant in the development of sensitive and selective methods for metal ion detection, including hazardous metals like mercury (Bozkurt & Gul, 2018).
Carbonic Anhydrase Inhibition
Gul et al. (2016) synthesized 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, with some derivatives containing fluorine atoms. These compounds were evaluated as inhibitors of human carbonic anhydrase, indicating potential therapeutic applications in conditions where modulation of this enzyme is beneficial (Gul et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-fluoro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O3S/c17-11-5-7-13(8-6-11)20-10-12(9-16(20)21)19-24(22,23)15-4-2-1-3-14(15)18/h1-8,12,19H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSXGUUMXGOEGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[3-(2-chloro-6-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3014099.png)
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-2-thiophenesulfonamide](/img/structure/B3014106.png)
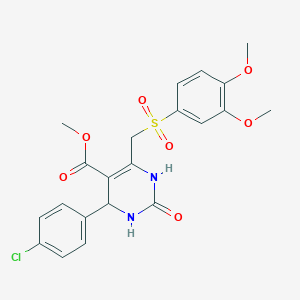

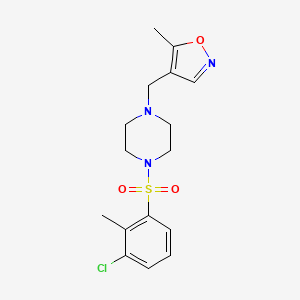
![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3014110.png)
![7-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3014111.png)
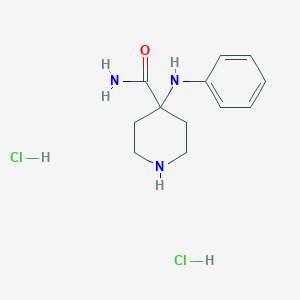

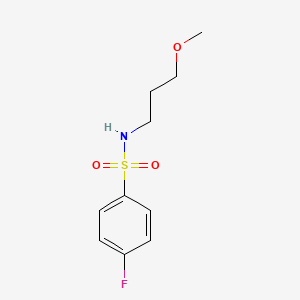
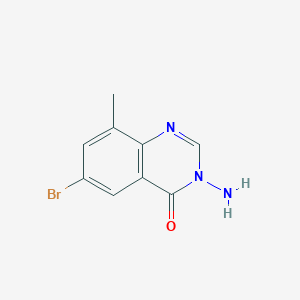
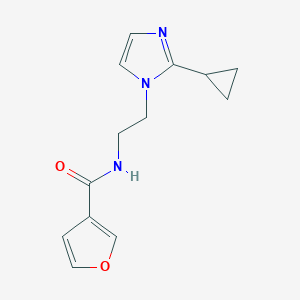
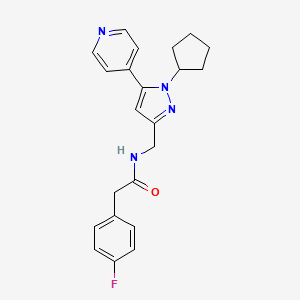
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-cyanophenyl)urea](/img/structure/B3014121.png)